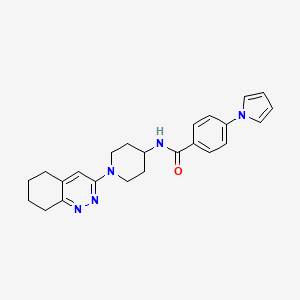

4-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

Descripción

This compound is a benzamide derivative featuring a 1H-pyrrole substituent at the para position of the benzamide core and a 5,6,7,8-tetrahydrocinnolin-3-yl moiety attached to the piperidin-4-yl group. The presence of the tetrahydrocinnolin system, a partially saturated bicyclic heteroaromatic scaffold, may enhance binding affinity and metabolic stability compared to simpler heterocycles .

Propiedades

IUPAC Name |

4-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O/c30-24(18-7-9-21(10-8-18)28-13-3-4-14-28)25-20-11-15-29(16-12-20)23-17-19-5-1-2-6-22(19)26-27-23/h3-4,7-10,13-14,17,20H,1-2,5-6,11-12,15-16H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOBYBMHYFRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Piperidine Linkers

Several benzamide analogs share the piperidine-linked pharmacophore but differ in substituents and heterocyclic appendages:

Key Insights :

- Pyrazine-containing analogs (e.g., Example 19 in ) exhibit distinct electronic profiles due to the electron-deficient pyrazine ring, which may influence receptor interactions.

Compounds with 1H-Pyrrole Substituents

The 1H-pyrrole moiety is a notable feature shared with other bioactive molecules:

Key Insights :

- The target compound’s pyrrole group may enhance π-π stacking interactions in binding pockets, similar to compound 3f . However, its extended structure (piperidine-cinnolin linkage) likely increases molecular weight and complexity, affecting bioavailability.

Heterocyclic Systems in Piperidine-Linked Amides

Compounds with fused or saturated heterocycles attached to piperidine demonstrate diverse pharmacological profiles:

Key Insights :

- The tetrahydrocinnolin system in the target compound is distinct from thiophene or pyrimidine-based analogs , offering unique hydrogen-bonding and steric properties.

- Fluorinated analogs (e.g., compound 127 in ) exhibit enhanced binding energies in computational models, suggesting that halogenation could be a strategy to optimize the target compound.

Research Findings and Data Gaps

- Synthetic Accessibility: The target compound’s synthesis likely follows established benzamide coupling strategies, as seen in , but the tetrahydrocinnolin-piperidine linkage may require specialized heterocyclic chemistry.

- Biological Activity: No direct activity data for the target compound were found in the provided evidence. However, analogs with similar scaffolds (e.g., ) show promise in antiviral and kinase-targeting contexts, suggesting plausible therapeutic avenues.

- Optimization Potential: Structural modifications, such as fluorination (as in ) or pyrazine incorporation (as in ), could be explored to enhance potency or pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.